Methyl 4-acetyl-2-methylbenzoate

Catalog No.
S924608
CAS No.
1036715-60-2
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-acetyl-2-methylbenzoate

CAS Number

1036715-60-2

Product Name

Methyl 4-acetyl-2-methylbenzoate

IUPAC Name

methyl 4-acetyl-2-methylbenzoate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6H,1-3H3

InChI Key

JPGRRURDXMILEX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)C)C(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)C(=O)OC

Methyl 4-acetyl-2-methylbenzoate (CAS 1036715-60-2) is a substituted aromatic keto-ester that serves as a critical building block in multi-step organic synthesis. Its primary procurement value lies in its role as a direct precursor for complex, high-value molecules, including advanced isoxazoline-class insecticides and various heterocyclic scaffolds. The compound's structure, featuring a methyl ester and an ortho-methyl group relative to the acetyl moiety, provides specific reactivity and compatibility advantages over simpler analogs or its corresponding carboxylic acid.

A primary procurement decision is whether to purchase this methyl ester directly or to synthesize it from its less expensive precursor, 4-acetyl-2-methylbenzoic acid. Opting for the acid introduces an additional, non-trivial esterification step into the workflow, which incurs costs related to reagents (e.g., thionyl chloride, methanol), solvent, energy, and labor for reaction and purification. More critically, for subsequent transformations sensitive to acidic protons, such as strong base-catalyzed condensations, the free carboxylic acid is chemically incompatible. Procuring the methyl ester form eliminates the acid-base side reactions and bypasses the entire esterification stage, thereby improving overall process efficiency, reducing material loss, and ensuring greater batch-to-batch consistency.

Precursor Suitability: Bypassing In-House Esterification for Improved Process Efficiency

Procuring this compound directly allows a user to bypass the esterification of 4-acetyl-2-methylbenzoic acid. Patent literature demonstrates this conversion proceeds with a 94.2% yield via an acyl chloride intermediate. While high, this still represents a 5.8% material loss. A procurement decision should factor in not only this yield loss but also the costs of reagents (e.g., thionyl chloride), solvents (e.g., toluene), and the operational costs of an additional synthetic step, making the direct purchase of the ester a more efficient option for many workflows.

Evidence DimensionProcess Efficiency
Target Compound DataDirect use of Methyl 4-acetyl-2-methylbenzoate (saves one full synthetic step).
Comparator Or BaselineIn-house synthesis from 4-acetyl-2-methylbenzoic acid requires an additional esterification step with a reported yield of 94.2%.
Quantified DifferenceEliminates one reaction, workup, and purification step with its associated ~5.8% material loss and reagent/labor costs.
ConditionsEsterification via thionyl chloride activation followed by methanol quench, as described in patent literature.

This allows for a total cost of ownership (TCO) calculation, justifying the procurement of a more advanced intermediate by quantifying the savings in time, materials, and labor.

Reaction Compatibility: Enabling Base-Catalyzed Condensations Where the Carboxylic Acid Fails

In the synthesis of chalcone intermediates, Methyl 4-acetyl-2-methylbenzoate is successfully condensed with aromatic aldehydes using a strong base (40% NaOH solution) in methanol. The methyl ester group is inert under these conditions, allowing the acetyl group's α-protons to be abstracted for the Claisen-Schmidt condensation. The direct precursor, 4-acetyl-2-methylbenzoic acid, is incompatible with this route; the strong base would deprotonate the carboxylic acid, forming a carboxylate salt and preventing the desired C-C bond formation.

Evidence DimensionReaction Compatibility
Target Compound DataEnables clean Claisen-Schmidt condensation under strongly basic (40% NaOH) conditions.
Comparator Or Baseline4-acetyl-2-methylbenzoic acid would undergo immediate acid-base neutralization, inhibiting the desired condensation reaction.
Quantified DifferenceQualitatively enables a critical synthetic transformation that is not feasible with the free acid precursor.
ConditionsClaisen-Schmidt condensation with various aromatic aldehydes in methanol with 40% aqueous NaOH at room temperature.

This justifies procuring the ester for specific, common synthetic routes where the free acid is a chemical liability, preventing project delays and reaction failure.

Established Utility: Confirmed Role as a Key Precursor for Advanced Isoxazoline Insecticides

This specific compound, Methyl 4-acetyl-2-methylbenzoate, is explicitly named in patent literature as a key starting material for the synthesis of insecticidal aryl isoxazoline derivatives. Furthermore, its direct precursor acid is a known intermediate for Fluralaner, a widely used veterinary insecticide and acaricide. This established industrial application demonstrates the compound's utility and suitability for complex, high-value molecular targets.

Evidence DimensionIndustrial Precursor Relevance
Target Compound DataExplicitly cited as a precursor for patented insecticidal isoxazolines.
Comparator Or BaselineGeneric substituted benzophenones or benzoic acids lacking this specific substitution pattern are not cited for these routes.
Quantified DifferenceConfirmed presence in established, high-value agrochemical synthetic pathways.
ConditionsMulti-step synthesis of aryl isoxazoline derivatives.

This reduces procurement risk by confirming the compound's utility in established, industrially relevant synthetic pathways, ensuring it is a reliable choice for agrochemical R&D and manufacturing.

Optimized Starting Material for Multi-Step Agrochemical Synthesis

For R&D and process chemistry groups developing isoxazoline-based insecticides, this compound serves as a validated, late-stage intermediate. Its use eliminates the initial esterification step from the corresponding acid, streamlining the synthetic route towards final targets like Fluralaner and related patented analogs.

Intermediate for Base-Sensitive Synthesis of Heterocycles (e.g., Chalcones, Pyrazolines)

This ester is the material of choice for base-catalyzed condensation reactions to form chalcones, which are versatile precursors for pyrazolines, pyrimidines, and other pharmaceutically relevant heterocycles. The protected carboxylic acid group ensures reaction compatibility where the free acid would fail.

Core Building Block for Substituted Isoindolinone Scaffolds

The compound's keto-ester functionality makes it a suitable precursor for constructing the 3-substituted isoindolinone core, a privileged scaffold in medicinal chemistry. The acetyl group can serve as a handle for cyclization reactions, providing a direct entry point into this important class of molecules.

XLogP3

1.8

Dates

Last modified: 08-16-2023

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